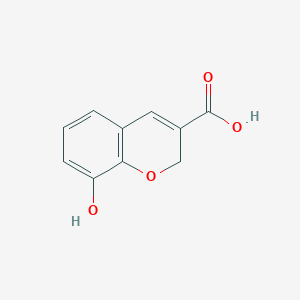

8-hydroxy-2H-chromene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Hydroxy-2H-chromene-3-carboxylic acid is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-2H-chromene-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of coumarin-3-carboxylic acid with appropriate reagents to introduce the hydroxy group at the 8-position . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

8-Hydroxy-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 8-oxo-2H-chromene-3-carboxylic acid, while reduction can produce 8-hydroxy-2,3-dihydrochromene-3-carboxylic acid .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antimicrobial Activity

8-Hydroxy-2H-chromene-3-carboxylic acid and its derivatives have been investigated for their antimicrobial properties. A study synthesized various derivatives and screened them against pathogenic microorganisms. The results indicated that certain compounds exhibited better antibacterial activity than standard drugs like streptomycin, with minimum inhibitory concentrations (MIC) as low as 0.062 mg/mL against specific strains of bacteria such as Bacillus cereus .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| 4a | 0.062 | Gram-positive |

| 4b | 0.125 | Fungal strains |

| 4c | 0.062 | Gram-negative |

2. Anticoagulant Properties

Research has indicated that derivatives of this compound function as selective antagonists of CC chemokine receptor 2, which is significant in the development of anticoagulants and factor Xa inhibitors. These compounds demonstrate potential in treating thrombotic diseases .

Materials Science

1. Synthesis of Functional Materials

The compound has been utilized in the synthesis of functional materials through various methods such as microwave irradiation and ultrasound-assisted reactions. These techniques have shown high yields in producing substituted chromenes, which are essential for developing advanced materials with specific properties .

Table 2: Synthesis Conditions for Chromene Derivatives

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Microwave Irradiation | Solvent-free | Yb(OTf)₃ | 93–98 |

| Ultrasound Irradiation | Water | No-catalyst | 80 |

| Stirring | Ethanol | Piperidine | 67–83 |

Agricultural Research

1. Plant Growth Regulators

Recent studies have explored the use of this compound as a plant growth regulator. Its application has shown promise in enhancing crop yields and resistance to diseases, making it a candidate for sustainable agricultural practices .

Case Studies

1. Antimicrobial Screening

In a comprehensive study, several derivatives were synthesized and tested for their antimicrobial efficacy against a range of bacterial and fungal strains. The screening revealed that specific modifications to the chromene structure significantly improved activity, leading to the identification of lead compounds for further development .

2. Synthesis Techniques

The efficiency of various synthesis methods was evaluated through comparative studies, highlighting the advantages of using green chemistry approaches such as solvent-free conditions and natural catalysts. These methods not only improved yields but also reduced environmental impact .

Mécanisme D'action

The mechanism of action of 8-hydroxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes and receptors involved in inflammation and cancer progression .

Comparaison Avec Des Composés Similaires

8-Hydroxy-2H-chromene-3-carboxylic acid can be compared with other similar compounds such as:

7-Hydroxy-2-oxo-chromene-3-carboxylic acid: Differing by the position of the hydroxy group.

8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Differing by the presence of an oxo group at the 2-position

These compounds share similar structural features but may exhibit different biological activities and applications, highlighting the uniqueness of this compound .

Activité Biologique

8-Hydroxy-2H-chromene-3-carboxylic acid, a member of the coumarin family, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of properties that make it a candidate for further research in antimicrobial, antioxidant, anti-inflammatory, and anticancer applications. Understanding its biological activity is crucial for developing therapeutic agents and exploring its potential in clinical settings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromene backbone with a hydroxyl group at the 8-position and a carboxylic acid functional group at the 3-position. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets within biological systems.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing the production of pro-inflammatory prostaglandins.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been tested on prostate (PC3) and breast cancer (BT-474 and MDA-MB-231) cell lines, showing promising results:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PC3 | 10 | Induction of apoptosis |

| BT-474 | 15 | Inhibition of cell proliferation |

| MDA-MB-231 | 12 | Modulation of cyclin-dependent kinases |

These findings suggest that the compound may interfere with cell cycle regulation and promote apoptosis through various signaling pathways .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 16 |

These results highlight its broad-spectrum antimicrobial properties.

Case Studies

- In Vivo Studies : In a study involving healthy CD-1 mice, administration of this compound at doses of 50 mg/kg did not result in significant body weight loss or adverse effects compared to control groups, indicating a favorable safety profile for further development .

- Fluorescent Probes : The compound has also been utilized in designing fluorescent probes for imaging applications in cancer research. Its ability to bind selectively to specific targets enhances its utility in both diagnostic and therapeutic contexts .

Propriétés

IUPAC Name |

8-hydroxy-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4,11H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWKXPMKTCNNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.